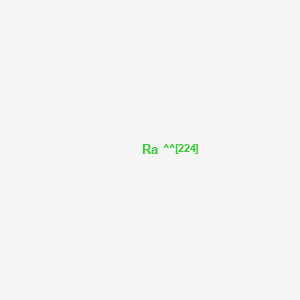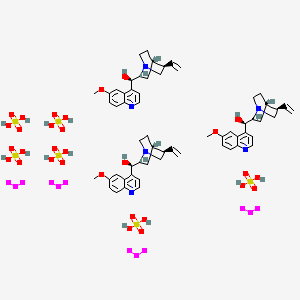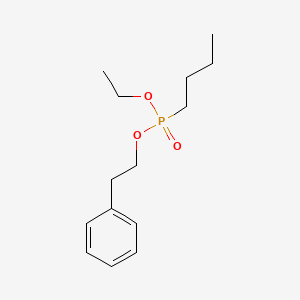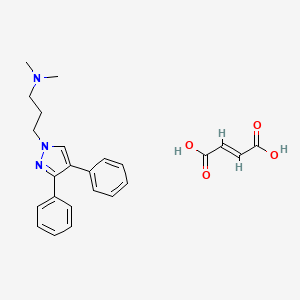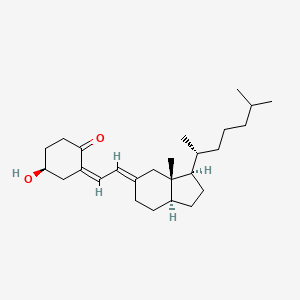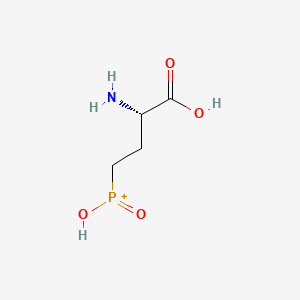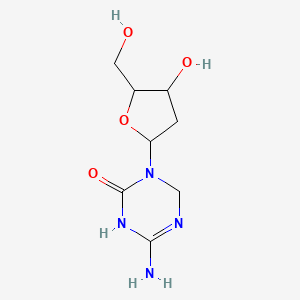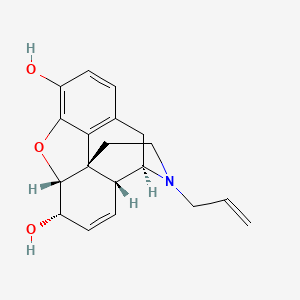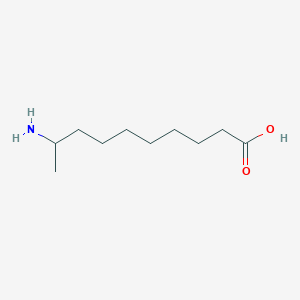
Geranyl benzoate
Overview
Description
Geranyl benzoate is a benzoate ester resulting from the formal condensation of the carboxy group of benzoic acid with the hydroxy group of geraniol. It has a role as a plant metabolite and a fragrance. It is a benzoate ester, a monoterpenoid and an olefinic compound. It derives from a geraniol and a benzoic acid.
This compound is a natural product found in Daphne papyracea, Daphne odora, and Acca sellowiana with data available.
Scientific Research Applications
Food Preserving Agents
- Study Context : Research on food preserving agents, including sodium benzoate, highlights their impact on the health and growth of organisms.
- Key Findings : Sodium benzoate, a related compound to geranyl benzoate, was studied for its effects on growth and health in rats. The study indicated its potential toxicity at higher concentrations and its metabolism into less harmful compounds within the animal organism (Harshbarger, 1942).
Antifungal Applications
- Study Context : The synthesis of geranylphenols and their effects on fungal pathogens have been extensively studied.
- Key Findings : Geranylphenols, including this compound derivatives, were found to be effective in inhibiting the mycelial growth of the plant pathogen Botrytis cinerea. This suggests a potential application in plant protection and antifungal treatments (Espinoza et al., 2014).
Antitumor and Antimicrobial Activity
- Study Context : Geranyl phenyl ethers, closely related to this compound, have been assessed for their growth inhibitory effects against tumor cell lines.
- Key Findings : Certain geranyl phenyl ethers demonstrated notable growth inhibition activity against various tumor cell lines, suggesting potential applications in cancer research (Oh et al., 2002).
Lipase-Catalyzed Synthesis
- Study Context : Studies on the biosynthesis of terpene and aromatic esters, including this compound, provide insights into biochemical processes and applications.
- Key Findings : The synthesis of this compound through lipase-catalyzed reactions demonstrates the potential for efficient production of this compound, which could have applications in various industries (Gryglewicz et al., 2000).
Cosmetic and Fragrance Industry
- Study Context : The use of geranyl compounds in cosmetics and perfumes has been explored, given their aromatic properties.
- Key Findings : this compound and its derivatives have been identified in essential oils used in the cosmetic industry, contributing to fragrances and potentially other functional roles in cosmetic products (Naves & Ardizio, 1964).
Environmental and Metabolic Studies
- Study Context : Understanding the environmental and metabolic impacts of compounds like this compound is crucial for safety and regulatory purposes.
- Key Findings : Studies have looked into the metabolic pathways and environmental effects of compounds related to this compound, aiding in understanding their behavior and impact in biological systems and the environment (Perry et al., 1996).
Future Directions
The future directions for Geranyl benzoate could involve its use in the eco-friendly production of aromas, fragrances, biofuels, and pharmaceuticals . The inclusion of product tolerance and peroxisomal compartmentalization into the general chassis engineering toolbox for monoterpenoids or other host-damaging, industrially relevant metabolites may lead to an efficient, low-cost, and eco-friendly microbial production for industrial purposes .
Mechanism of Action
Geranyl benzoate is a benzoate ester resulting from the formal condensation of the carboxy group of benzoic acid with the hydroxy group of geraniol . It is a monoterpenoid and an olefinic compound .
Target of Action
It is known that geraniol, a component of this compound, has been shown to have antitumor activity against various cancer cells .
Mode of Action
It is known that geraniol, a component of this compound, can induce osmotic stress and dna damage .
Biochemical Pathways
This compound is a product of the acylation of geraniol, a process that is catalyzed by plant BAHD acyltransferases . These enzymes convert their prenyl diphosphate substrate into a series of structurally related olefinic or alcohol products through an electrophilic reaction mechanism .
Pharmacokinetics
It is known that geraniol, a component of this compound, can be emulsified in glycerol to optimize its absorption in the bloodstream .
Result of Action
This compound has been investigated as a potential apoptotic agent . Geraniol, a component of this compound, has been shown to have antitumor activity against various cancer cells .
Biochemical Analysis
Biochemical Properties
Geranyl benzoate plays a significant role in biochemical reactions, particularly in the modification of volatile esters. It is synthesized by the action of BAHD acyltransferases, such as CaAT20, which catalyze the acylation of geraniol using benzoyl-CoA as the acyl donor . This interaction results in the formation of geranyl esters, which possess various biological activities, including antioxidant, antibacterial, and anticancer properties . The enzyme CaAT20 has been shown to have higher catalytic activity for benzoyl-CoA compared to other acyl donors, indicating a specific interaction with this compound .
Cellular Effects
This compound has been observed to influence various cellular processes. It has been reported to inhibit the proliferation of colon cancer Colo-205 cells, suggesting its potential as an anticancer agent The compound may affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound is formed through the acylation of geraniol by BAHD acyltransferases, such as CaAT20, using benzoyl-CoA as the acyl donor This reaction results in the formation of geranyl esters, which can interact with various biomolecules, leading to changes in gene expression and enzyme activity
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis of volatile esters. The compound is formed through the acylation of geraniol by BAHD acyltransferases, such as CaAT20, using benzoyl-CoA as the acyl donor This reaction is part of the broader metabolic pathway of monoterpene biosynthesis, which involves various enzymes and cofactors
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVXYTIIPGKIJP-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C1=CC=CC=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)C1=CC=CC=C1)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052637 | |
| Record name | (E)-3,7-Dimethylocta-2,6-dien-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to yellowish oily liquid with a mild, floral odour | |
| Record name | Geranyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/777/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Geranyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/777/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.980-0.990 | |
| Record name | Geranyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/777/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
94-48-4 | |
| Record name | Geranyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-benzoate, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-3,7-Dimethylocta-2,6-dien-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4M42WH83V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Geranyl Benzoate in the context of Plumeria species?
A1: this compound is a significant volatile constituent found in the essential oil of various Plumeria species, including Plumeria rubra [, ] and Plumeria alba []. Its presence contributes to the characteristic fragrance of these flowers. Interestingly, the content of this compound, along with other volatile components, can be affected by processing methods and storage conditions [].
Q2: How does the concentration of this compound vary in Plumeria Flos based on processing methods?
A2: Research suggests that the concentration of this compound is significantly higher in fresh Plumeria Flos samples compared to dried samples []. This highlights the potential impact of processing techniques on the volatile profile of this plant material.
Q3: Beyond Plumeria, where else has this compound been identified as a key volatile component?
A3: this compound has been identified as a significant component in the flower concrete of Gardenia taitensis DC []. This finding suggests a broader presence of this compound in the volatile profiles of various flowering plants.
Q4: Has this compound been isolated from any other plant sources besides flowers?
A4: Yes, this compound has been isolated from the roots of Aloe gilbertii, an endemic plant to Ethiopia []. This discovery suggests a potential role of this compound beyond fragrance and highlights its presence in different plant parts.
Q5: What analytical techniques are commonly employed to identify and quantify this compound in plant extracts?
A5: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a widely used technique for identifying and quantifying this compound in plant extracts [, , ]. This method allows for the separation and identification of various volatile compounds present in complex mixtures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



